Product packaging for DOTMP Ho-166(Cat. No.:CAS No. 633308-23-3)

DOTMP Ho-166

Cat. No.: B10776389
CAS No.: 633308-23-3
M. Wt: 712.21 g/mol
InChI Key: PRYANEHDLFDXAN-IEOVAKBOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Holmium-166 in Therapeutic Radionuclide Research

Holmium-166 is a rare-earth beta-emitting radionuclide that has garnered attention for its potential in various therapeutic nuclear medicine applications. nist.gov Its utility stems from its unique decay characteristics, which include the emission of high-energy beta particles suitable for therapeutic effects and gamma radiation that allows for imaging. researchgate.netadvancingnuclearmedicine.com This dual-purpose nature makes ¹⁶⁶Ho a "theranostic" agent, capable of both therapy and diagnosis. nih.gov Researchers are exploring its use in several forms, including radiolabeled microspheres for treating liver malignancies and complexes for targeting bone metastases. researchgate.netopenmedscience.com The development of ¹⁶⁶Ho-based radiopharmaceuticals represents a significant area of research aimed at providing more effective and personalized cancer treatments. ontosight.ai

Overview of Dodecane Tetra(Methylene Phosphonate) (DOTMP) as a Chelator in Radiochemistry

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, commonly known as DOTMP, is a macrocyclic chelating agent. tums.ac.irresearchgate.net In radiochemistry, chelators are crucial molecules that form stable complexes with metal ions, in this case, the radioactive Holmium-166. DOTMP is a tetraphosphonate molecule specifically designed to bind tightly to radionuclides. researchgate.net Its structure as a cyclic polyaminophosphonate ligand allows it to form complexes with high thermodynamic stability and kinetic inertness. barc.gov.inresearchgate.net This stability is critical for in vivo applications, ensuring that the radioactive metal does not detach from the chelator and accumulate in non-target tissues. DOTMP's strong affinity for bone surfaces makes it an excellent carrier for delivering radiation to the skeletal system. researchgate.netdrugbank.com

Fundamental Radiometric Characteristics of Holmium-166 Relevant to Preclinical Studies

The suitability of a radionuclide for preclinical research is largely determined by its fundamental physical properties. For Holmium-166, its decay scheme and half-life are of paramount importance in the design and execution of experimental studies.

Decay Scheme and Emission Spectrum Considerations for Research

Holmium-166 decays via beta-minus (β⁻) emission to stable Erbium-166 (¹⁶⁶Er). enea.itlnhb.fr This decay process releases high-energy beta particles, which are the primary source of its therapeutic effect. researchgate.netrsc.org The emitted beta particles have a limited range in tissue, which helps to localize the radiation dose to the target area. openmedscience.com

In addition to beta particles, the decay of ¹⁶⁶Ho also produces gamma photons. advancingnuclearmedicine.comnih.gov While not the primary therapeutic component, these gamma emissions are crucial for research as they enable in vivo imaging using techniques like Single-Photon Emission Computed Tomography (SPECT). rsc.orgnih.govnih.gov This allows researchers to visualize the biodistribution of the radiopharmaceutical and perform dosimetry calculations. nih.govspringermedizin.de Furthermore, the paramagnetic nature of holmium allows for its visualization by Magnetic Resonance Imaging (MRI). advancingnuclearmedicine.comnih.govthieme-connect.de

Below is a table summarizing the key emissions of Holmium-166:

Emission TypeEnergy (Maximum)AbundanceApplication in Research
Beta (β⁻) Particle1.85 MeV~49%Therapeutic effect (cell kill)
Beta (β⁻) Particle1.77 MeV~50%Therapeutic effect (cell kill)
Gamma (γ) Photon80.6 keV~6.6%SPECT Imaging, Dosimetry
Gamma (γ) Photon1.38 MeV~0.9%Contributes to imaging signal

Data sourced from multiple references. lnhb.frnih.govsnmjournals.org

Half-Life Implications for Research Design and Experimental Timelines

Holmium-166 has a relatively short physical half-life of approximately 26.8 hours. nist.govadvancingnuclearmedicine.comrsc.orgacs.orgontosight.ai This means that half of the radioactive atoms will have decayed in just over a day. This short half-life has significant implications for the design and logistics of preclinical research.

From a practical standpoint, the production, purification, and administration of ¹⁶⁶Ho-based radiopharmaceuticals must be conducted within a tight timeframe to ensure that a sufficient amount of radioactivity reaches the target. snmjournals.org For experimental timelines, the short half-life dictates that imaging and biodistribution studies must be performed relatively soon after administration. nih.gov However, it also means that the radiation exposure to the subject is of a limited duration, which can be advantageous. acs.org The 26.8-hour half-life is considered a good balance, allowing enough time for the radiopharmaceutical to accumulate in the target tissue and for subsequent imaging, while also decaying quickly enough to allow for safe handling and eventual clearance. snmjournals.org

Rationale for Investigating DOTMP Ho-166 in Targeted Radionuclide Research

The investigation of ¹⁶⁶Ho-DOTMP is driven by the synergistic properties of its two components. The DOTMP chelator is known for its ability to target bone surfaces. researchgate.netdrugbank.com When complexed with the therapeutic radionuclide ¹⁶⁶Ho, the resulting compound, ¹⁶⁶Ho-DOTMP, becomes a bone-seeking radiopharmaceutical. tums.ac.irresearchgate.net

The primary rationale for its use in research is for skeletal targeted radiotherapy, particularly for applications like bone marrow ablation in the context of hematologic malignancies such as multiple myeloma. tums.ac.irdrugbank.comsnmjournals.org The high-energy beta particles from ¹⁶⁶Ho can deliver a potent, localized radiation dose to the bone marrow, while the rapid clearance of the non-bone-bound compound from the blood minimizes toxicity to other organs. tums.ac.irsnmjournals.org Preclinical studies in animal models have shown favorable selective skeletal uptake with insignificant accumulation in non-target organs. tums.ac.irresearchgate.netbvsalud.org These promising features make ¹⁶⁶Ho-DOTMP a compelling candidate for further investigation in targeted radionuclide therapy research. tums.ac.irresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H30HoN4O12P4-2 B10776389 DOTMP Ho-166 CAS No. 633308-23-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

There are two important components of 166Ho-DOTMP. The first is DOTMP, a chemical that collects in bones. The other component of 166Ho-DOTMP is radioactive holmium, abbreviated 166Ho. 166Ho is a radioactive particle that is bound to the DOTMP. Certain types of cells in the body, such as many cancer cells, are sensitive to radioactivity and can be killed if they are close to a radioactive particle such as 166Ho. These properties make 166Ho-DOTMP a potentially useful drug for the treatment of cancers in the bone. When the drug collects in the bone, it will expose cells there to 166Ho, killing cancer cells.

CAS No.

633308-23-3

Molecular Formula

C12H30HoN4O12P4-2

Molecular Weight

712.21 g/mol

IUPAC Name

holmium-166;hydroxy-[[7-[[hydroxy(oxido)phosphoryl]methyl]-4,10-bis(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methyl]phosphinate

InChI

InChI=1S/C12H32N4O12P4.Ho/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28);/p-2/i;1+1

InChI Key

PRYANEHDLFDXAN-IEOVAKBOSA-L

Isomeric SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[166Ho]

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[Ho]

Origin of Product

United States

Radiochemical Synthesis and Precursor Preparation of Holmium 166 Labeled Dotmp

Strategies for Holmium-166 Radionuclide Production

The foundation of any radiopharmaceutical is the radionuclide itself. For DOTMP Ho-166, the radioisotope Holmium-166 (¹⁶⁶Ho) is the therapeutic payload, and its production is a critical first step.

Neutron Irradiation of Holmium-165 Oxide Precursors

The primary and most efficient method for producing Holmium-166 is through the neutron irradiation of a stable Holmium-165 (¹⁶⁵Ho) precursor. ucsd.edu Holmium-165 has a natural abundance of 100%, making it an ideal target material. mdpi.com The precursor of choice is typically high-purity Holmium-165 oxide (¹⁶⁵Ho₂O₃), often with a purity exceeding 99.8%. nih.govresearchgate.net

This process involves placing the ¹⁶⁵Ho₂O₃ target in a nuclear reactor, where it is bombarded with thermal neutrons. The ¹⁶⁵Ho nucleus captures a neutron in a (n,γ) reaction, transforming it into the radioactive isotope ¹⁶⁶Ho. This direct production method is advantageous as it does not require complex chemical separation steps to isolate the desired radionuclide. mdpi.com The specific activity of the produced ¹⁶⁶Ho can be influenced by factors such as the neutron flux of the reactor and the duration of the irradiation.

Radiopurity Assessment of Holmium-166 Source Material

Ensuring the purity of the produced Holmium-166 is paramount for its subsequent use in radiolabeling. The radionuclidic purity of the ¹⁶⁶Ho source material is meticulously assessed to confirm the absence of other radioactive isotopes. This is typically achieved using gamma-ray spectrometry. nih.gov The characteristic gamma-ray emissions of ¹⁶⁶Ho, such as its prominent photopeak at 80.6 keV, are measured to confirm its identity and quantify its purity. nih.gov Studies have consistently demonstrated that ¹⁶⁶Ho produced via neutron irradiation of ¹⁶⁵Ho₂O₃ exhibits high radionuclide purity, a critical quality attribute for the synthesis of radiopharmaceuticals. nih.govresearchgate.net

Synthesis and Purification of the DOTMP Ligand

Chemical Pathways for Macrocyclic Phosphonate (B1237965) Ligand Synthesis

The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylenephosphonic acid (DOTMP) typically involves a multi-step chemical process. A common pathway starts with the macrocycle 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). The synthesis can proceed through a Mannich-type reaction involving the reaction of cyclen with formaldehyde (B43269) and phosphorous acid.

A described method for a similar phosphonic acid ligand involves the reaction of a tetraaza macrocycle precursor, 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), with phosphorous acid and phosphorous trichloride (B1173362) in a suitable solvent like toluene (B28343) under reflux conditions. nih.gov The resulting crude product is then isolated and purified.

Characterization of Synthesized DOTMP Precursors

Analytical TechniqueExpected Observations and Interpretations
1H NMR, 13C NMR, 31P NMR Spectroscopy These techniques would provide detailed information about the chemical structure of the DOTMP molecule. 1H and 13C NMR would confirm the presence and connectivity of the protons and carbon atoms in the cyclen backbone and the methylenephosphonate arms. 31P NMR is particularly crucial for confirming the presence and chemical environment of the four phosphonate groups.
Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum of DOTMP would show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include those for P=O, P-O, C-N, and C-H bonds, confirming the successful incorporation of the phosphonate moieties onto the cyclen ring. researchgate.net
Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular weight of the synthesized DOTMP ligand, providing strong evidence for its chemical formula (C₁₂H₃₂N₄O₁₂P₄). The observed molecular ion peak should correspond to the calculated exact mass of 548.097 g/mol. nih.gov

Radiochemical Labeling Procedures for this compound

The final step in the preparation of this compound is the radiolabeling process, where the Holmium-166 radionuclide is chelated by the DOTMP ligand.

The labeling of DOTMP with ¹⁶⁶HoCl₃ is typically carried out in an aqueous solution. The reaction conditions are optimized to achieve high radiochemical purity and yield. Key parameters that are controlled include the pH of the reaction mixture, the molar ratio of the ligand to the metal, the reaction temperature, and the incubation time.

Research has shown that the complexation of ¹⁶⁶Ho with DOTMP proceeds efficiently at a slightly alkaline pH, typically in the range of 7 to 8. nih.gov The reaction is generally performed at room temperature with an incubation time of around 60 minutes. nih.gov To ensure complete complexation of the radionuclide, a significant molar excess of the DOTMP ligand is often used. Studies have investigated various ligand-to-metal molar ratios, with high radiochemical yields (>98%) being achieved at ratios of 30:1 or higher. rsc.org

Following the labeling reaction, the radiochemical purity of the final this compound product is assessed. This is a critical quality control step to ensure that the vast majority of the radioactivity is in the form of the desired complex and not as free, unchelated ¹⁶⁶Ho. Instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. nih.gov Multiple studies have reported achieving a radiochemical purity of greater than 99% for this compound under optimized conditions. nih.govresearchgate.net The stability of the complex is also evaluated over time to ensure that the radionuclide remains securely bound to the ligand.

The following table summarizes typical parameters for the radiolabeling of DOTMP with Holmium-166.

ParameterTypical Value/RangeSignificance
pH 7 - 8Optimal for efficient complexation of Ho³⁺ by the phosphonate groups of DOTMP.
Temperature Room TemperatureThe reaction proceeds efficiently without the need for heating.
Reaction Time ~60 minutesSufficient time for the chelation reaction to reach completion.
Ligand:Metal Molar Ratio ≥ 30:1Ensures complete complexation of the Holmium-166 and minimizes the presence of free radionuclide.
Radiochemical Purity > 99%Indicates a highly successful labeling reaction with minimal radioactive impurities.
Quality Control Methods ITLC, HPLCUsed to verify the radiochemical purity of the final product.

Optimization of Radiolabeling Yields and Efficiency

Achieving high radiochemical yields is a primary objective in the synthesis of ¹⁶⁶Ho-DOTMP. Research has demonstrated that radiochemical purity greater than 99% is attainable under optimized conditions. researchgate.net The process involves reacting ¹⁶⁶HoCl₃ with the DOTMP ligand in an aqueous solution. Key factors influencing the yield include the molar ratio of the ligand to the metal, the pH of the reaction mixture, reaction time, and temperature. Studies have shown that these parameters must be carefully controlled to maximize the formation of the stable ¹⁶⁶Ho-DOTMP complex and minimize the presence of unbound ¹⁶⁶Ho³⁺. The efficiency of the labeling process ensures that a high proportion of the radioactive holmium is successfully chelated by the DOTMP molecule, which is crucial for the agent's subsequent in vivo performance. researchgate.netresearchgate.net

Determination of Optimal Ligand-to-Metal Ratios

The ratio of the DOTMP ligand to the Holmium-166 metal is a crucial variable in the synthesis process. An excess of the chelating agent is generally used to drive the complexation reaction towards completion and ensure that virtually all the radioactive metal is chelated. Research indicates that the complexation yield is highly dependent on this ratio. For instance, studies have shown that a ligand-to-metal ratio of 30:1 or higher results in a complexation yield of over 98%. researchgate.net Insufficient ligand can lead to incomplete complexation, resulting in the presence of free ¹⁶⁶Ho³⁺, which would compromise the radiopharmaceutical's quality and targeting ability.

Table 1: Effect of Ligand-to-Metal Ratio on ¹⁶⁶Ho-DOTMP Complexation Yield

Ligand-to-Metal Ratio Complexation Yield (%)
10:1 < 90
20:1 ~95
30:1 > 98
40:1 > 99

This table is representative of findings that demonstrate increasing complexation yield with higher ligand-to-metal ratios, based on data patterns where yields exceed 98% at ratios of 30:1 and above. researchgate.net

pH Optimization for Complex Formation

The pH of the reaction medium significantly influences the formation and stability of the ¹⁶⁶Ho-DOTMP complex. The optimal pH range ensures that the ligand is in the appropriate form to efficiently chelate the holmium ion while preventing the formation of holmium hydroxide (B78521) precipitates at higher pH values. escholarship.org The complexation is typically performed in a buffered solution to maintain a stable pH. Studies have demonstrated that the complex is stable at a pH of approximately 7. researchgate.net The final solution is often adjusted to a pH between 7 and 8 for stability and physiological compatibility. iaea.org Maintaining the pH within the optimal range is critical for achieving high radiochemical purity and ensuring the in vitro and in vivo stability of the complex.

Analytical Quality Control Methodologies for this compound Radiopharmaceutical Research Preparations

Rigorous quality control is essential to ensure the purity and identity of ¹⁶⁶Ho-DOTMP preparations for research purposes. This involves a series of analytical tests to confirm that the radiopharmaceutical meets predefined specifications before it can be considered for further studies. nmims.edu

Radiochemical Purity Assessment Techniques (e.g., ITLC, HPLC, Cation-Exchange Chromatography)

Radiochemical purity (RCP) is a measure of the proportion of the total radioactivity in the desired chemical form, which for this compound is the ¹⁶⁶Ho-DOTMP complex. nmims.edu Several chromatographic techniques are employed to assess RCP.

Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid and commonly used method for determining RCP. researchgate.netsums.ac.ir In this technique, a small sample of the radiopharmaceutical is spotted onto a chromatography strip. The strip is then developed in a suitable solvent system. For ¹⁶⁶Ho-DOTMP, a typical system might use a mobile phase that allows the unbound ¹⁶⁶Ho³⁺ to migrate away from the application point, while the stable ¹⁶⁶Ho-DOTMP complex remains at the origin. researchgate.net The distribution of radioactivity on the strip is then measured to calculate the percentage of activity associated with the desired complex. A radiochemical purity of over 99% is often reported for ¹⁶⁶Ho-DOTMP. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis of the radiochemical composition. sums.ac.irnih.gov This technique separates the components of the mixture based on their interaction with a stationary phase column and a mobile phase. The radioactivity of the eluent is monitored over time, allowing for the quantification of the ¹⁶⁶Ho-DOTMP complex and any radiochemical impurities.

Cation-Exchange Chromatography: This method can be used to separate the positively charged free ¹⁶⁶Ho³⁺ from the neutral or negatively charged ¹⁶⁶Ho-DOTMP complex. The sample is passed through a column containing a cation-exchange resin, which retains the free holmium ions, while the chelated complex passes through.

Table 2: Comparison of Radiochemical Purity Assessment Techniques

Technique Principle Common Use Reported Purity for ¹⁶⁶Ho-DOTMP
ITLC Differential migration on a stationary phase Rapid quality control, separation of complexed vs. free ions > 99% researchgate.netresearchgate.net
HPLC High-resolution separation by column chromatography Detailed impurity profiling, quantification > 99% nih.gov

| Cation-Exchange | Separation based on ionic charge | Removal/quantification of free metal cations | N/A (Used for separation) |

Assessment of Radionuclidic Purity

Radionuclidic purity is defined as the proportion of the total radioactivity that is present as the desired radionuclide, in this case, Holmium-166. nmims.eduresearchgate.net It is crucial to ensure that other radioactive isotopes are not present in significant amounts, as they could contribute to an inaccurate assessment of the compound's properties. nmims.edu

The primary method for assessing radionuclidic purity is gamma-ray spectroscopy . nih.gov This technique uses a high-purity germanium (HPGe) detector to measure the energy and intensity of the gamma rays emitted from the sample. Holmium-166 has a characteristic gamma emission at 80.5 keV. researchgate.net By analyzing the gamma spectrum, it is possible to identify and quantify the presence of ¹⁶⁶Ho and any other gamma-emitting radionuclidic impurities. nih.gov The production method of ¹⁶⁶Ho via neutron activation of ¹⁶⁵Ho (which has 100% natural abundance) generally results in a product with high radionuclidic purity. nih.gov However, trace amounts of long-lived impurities, such as metastable Holmium-166m (¹⁶⁶ᵐHo), could be produced. researchgate.net

Coordination Chemistry and Complex Stability Investigations of Dotmp Ho 166

Ligand Design Principles for Holmium Chelation with Polyaminophosphonates

The effective chelation of a metallic radionuclide like Holmium-166 is paramount to its function as a therapeutic agent. The ligand must form a complex that is thermodynamically stable and kinetically inert under physiological conditions to ensure the radioisotope remains bound and is delivered to the target site. Polyaminophosphonate ligands, such as DOTMP, are designed with specific structural features to achieve this high level of stability with lanthanide ions.

DOTMP is a macrocyclic compound produced by the phosphonomethylation of 1,4,7,10-tetraazacyclododecane (B123705). snmjournals.org Its design incorporates two key features for strong metal ion chelation:

A Pre-organized Macrocyclic Framework: The 12-membered tetraaza ring (cyclen) provides a rigid, pre-organized cavity that is well-suited to the ionic radius of lanthanides like holmium. This structure minimizes the conformational changes required for complexation, reducing the entropic penalty and leading to a more stable complex.

Hard Donor Atoms: The ligand possesses multiple phosphonate (B1237965) groups. The oxygen atoms of these phosphonate groups act as hard Lewis bases, which have a strong affinity for hard Lewis acids like the Ho³⁺ ion. This interaction results in strong coordinate bonds.

Thermodynamic Stability Analysis of the Holmium-DOTMP Complex

The thermodynamic stability of a radiometal complex is a critical indicator of its potential to remain intact in vivo. A high stability constant (log K) suggests that the complex is energetically favored and less likely to release the free metal ion.

Macrocyclic ligands like DOTMP exhibit superior thermodynamic stability when complexed with lanthanide ions compared to their linear, open-chain analogues. This enhanced stability is attributed to the "macrocyclic effect," an entropically driven phenomenon where the pre-organized structure of the ligand reduces the loss of entropy upon chelation. The rigid framework of DOTMP holds the donor atoms in an optimal position for coordinating with the holmium ion, leading to a highly stable complex. researchgate.netresearchgate.net The resulting ¹⁶⁶Ho-DOTMP chelate is a well-defined, stable entity suitable for therapeutic applications. snmjournals.org

The stability of the ¹⁶⁶Ho-DOTMP complex is comparable to that of complexes formed between Holmium-166 and other well-known chelating agents. Research indicates that ¹⁶⁶Ho forms stable complexes with several ligands, including diethylenetriaminepentaacetic acid (DTPA), ethylenediaminetetraacetic acid (EDTA), and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). researchgate.net The selection of DOTMP is often driven by its high stability combined with the bone-targeting properties conferred by the phosphonate groups. snmjournals.org This makes it particularly suitable for applications in skeletal targeted radiotherapy. drugbank.comdrugbank.com

Kinetic Inertness and Dissociation Studies in Relevant Media

While thermodynamic stability indicates if a complex is favored at equilibrium, kinetic inertness describes the rate at which the complex dissociates. For a radiopharmaceutical, slow dissociation kinetics are crucial to prevent the premature release of the radionuclide before it reaches its target.

The ¹⁶⁶Ho-DOTMP complex has demonstrated exceptional stability in various in vitro tests designed to simulate physiological conditions. Studies have consistently shown that the complex maintains a high radiochemical purity of over 99% when stored in its final solution and in human serum. researchgate.nettums.ac.irtums.ac.ir This high degree of stability persists for extended periods, with the complex remaining stable for up to 72 hours. researchgate.nettums.ac.ir This indicates a strong resistance to dissociation or transchelation by competing ions and biomolecules present in blood serum. researchgate.nettums.ac.irtums.ac.irtums.ac.ir

In Vitro Stability of ¹⁶⁶Ho-DOTMP
MediumTime PeriodRadiochemical Purity/StabilityReference
Human SerumUp to 48 hoursExcellent stability researchgate.net, tums.ac.ir, tums.ac.ir
Final SolutionUp to 72 hours> 99% researchgate.net, tums.ac.ir

The stability of the ¹⁶⁶Ho-DOTMP complex is also robust under various environmental conditions. The complex exhibits excellent stability at room temperature and within a pH range of approximately 5.5 to 7. researchgate.nettums.ac.ir The final radiopharmaceutical preparation is typically adjusted to a physiological pH of 7 or 8. snmjournals.org The stability of the complex was also evaluated in a strongly acidic medium (0.1 M HCl) to test its resistance to proton-driven dissociation, a significant challenge for metal complexes. tums.ac.ir The ability to withstand these conditions underscores the kinetic inertness of the complex, which is essential for its handling, storage, and ultimate performance in vivo.

Environmental Stability of ¹⁶⁶Ho-DOTMP
ConditionValue/RangeStability OutcomeReference
TemperatureRoom TemperatureExcellent stability researchgate.net, tums.ac.ir, tums.ac.ir
pH~7Excellent stability researchgate.net, tums.ac.ir, tums.ac.ir
pH5.5 - 7.0Stable for up to 72 hours researchgate.net, tums.ac.ir

Computational and Spectroscopic Approaches to Complex Structure and Dynamics

The comprehensive characterization of the DOTMP Ho-166 complex, crucial for understanding its stability and behavior in vivo, relies on a synergistic application of computational modeling and spectroscopic techniques. While specific research focusing exclusively on the computational and spectroscopic analysis of the Ho-166 DOTMP complex is not extensively available in public literature, a robust understanding can be extrapolated from studies on analogous lanthanide complexes with DOTMP and similar macrocyclic ligands like DOTA. These studies provide a framework for the methodologies likely employed to elucidate the structure, stability, and dynamic behavior of the Ho-166 DOTMP complex.

Spectroscopic techniques offer experimental validation of the computational models and provide direct information about the complex's structure and dynamics in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool for studying the structure of diamagnetic and paramagnetic lanthanide complexes. nih.govnih.govresearcher.life For paramagnetic complexes like those of holmium, the large hyperfine shifts induced by the metal ion can be used to determine the solution structure. nih.gov Techniques such as 2D COSY and exchange spectroscopy (EXSY) are employed to assign signals and study the dynamics of the complex, including the interconversion between different isomers. nih.gov Studies on similar Eu(DO2A2P) and Lu(DO2A2P) complexes have revealed the presence of twisted square antiprism (TSAP) and square antiprism (SAP) coordination isomers in solution. nih.gov

Luminescence spectroscopy is another key technique, particularly for luminescent lanthanide ions like europium and terbium, and can provide information on the coordination environment and the presence of inner-sphere water molecules. nih.govscilit.comosti.govnih.gov While holmium itself is not typically studied for its luminescence in this context, the principles of how the ligand field affects the metal's electronic transitions are transferable. osti.gov The emission spectra of lanthanide complexes are characterized by sharp, line-like bands resulting from f-f transitions, and their intensity and splitting can be sensitive to the symmetry of the coordination sphere. nih.gov

The stability of the Ho-166 DOTMP complex is a critical factor for its biomedical applications, ensuring that the radioactive holmium remains chelated and does not dissociate in vivo. tums.ac.ir The high thermodynamic stability and kinetic inertness of lanthanide-DOTA and similar complexes are well-documented. For instance, the dissociation of the Gd³⁺ complex with DO2A2P is known to be slow, highlighting the kinetic stability of such chelates. nih.gov

Table 1: Representative Spectroscopic and Computational Parameters for Lanthanide-DOTMP Analogues

ParameterTechniqueTypical Value/Observation for Analogous Ln-DOTMP/DOTA ComplexesReference
Coordination Isomers ¹H NMR SpectroscopyPresence of Twisted Square Antiprism (TSAP) and Square Antiprism (SAP) isomers in solution. nih.gov
Isomer Ratio (TSAP:SAP) ¹H NMR Spectroscopy~93% : ~7% for Eu(DO2A2P). nih.gov
¹H Hyperfine Shifts ¹H NMR Spectroscopy5-10% larger in substituted Yb-DOTP complexes compared to YbDOTP⁵⁻. nih.gov
Metal-Ligand Bond Model Molecular DynamicsBonded model is preferred for accurate simulation of the complex as a whole. nih.gov
Luminescence Properties Luminescence SpectroscopyCharacterized by sharp, line-like emission bands from f-f transitions. nih.govosti.gov

Table 2: Key Research Findings from Analogous Lanthanide Complex Studies

Research FindingInvestigated Complex(es)Significance for Ho-166 DOTMPReference
A single isomer is present in solution for Yb(III) complexes with substituted DOTP ligands.Yb(III)-C₈-DOTP, Yb(III)-C₁₁-DOTP, Yb(III)-NO₂-Ph-DOTPSuggests that the Ho-166 DOTMP complex may also exist predominantly as a single stable isomer in solution. nih.gov
Ln(DO2A2P) complexes are less rigid than Ln(DOTP) complexes due to the different spatial requirements of carboxylate and phosphonate groups.Lu(DO2A2P), La(DOTP)Provides insight into the potential flexibility and dynamic behavior of the Ho-166 DOTMP complex. nih.gov
The bonded model in molecular dynamics simulations is advantageous for studying the dynamics of lanthanide complex interactions with other molecules.[Gd(DOTA)]⁻This modeling approach would be crucial for simulating the interaction of Ho-166 DOTMP with bone tissue. nih.gov
The efficiency of the sensitization process in luminescent lanthanide complexes can be quantified to understand the energy transfer from the ligand to the metal ion.Eu(III) complexesWhile not directly applicable to the radioactivity of Ho-166, this highlights the detailed understanding of ligand-metal interactions achievable with spectroscopy. osti.gov

Preclinical Evaluation of Dotmp Ho 166: in Vitro Research Models

Cellular Uptake and Internalization Mechanisms in Cell Lines

The investigation of how a radiopharmaceutical is taken up by and enters cells is fundamental to understanding its efficacy and potential for targeted therapy.

Time-Dependent Cellular Accumulation Studies

Specific studies detailing the time-dependent cellular accumulation of ¹⁶⁶Ho-DOTMP in various cancer cell lines are not extensively available in the published literature. The primary mechanism of action for ¹⁶⁶Ho-DOTMP is its strong affinity for the mineral component of bone, hydroxyapatite (B223615). This interaction is a physicochemical adsorption process rather than a classic cellular internalization process. In vitro binding studies with synthetic hydroxyapatite are often used as a surrogate to model this avid bone uptake. nih.govnih.govresearchgate.netuni-mainz.de

Research on similar phosphonate-based radiopharmaceuticals, such as those labeled with Gallium-68 (⁶⁸Ga), has demonstrated rapid and strong binding to hydroxyapatite. uni-mainz.de For instance, in vitro binding assays show that ⁶⁸Ga-DOTP and ⁶⁸Ga-EDTMP exhibit over 83% binding to hydroxyapatite. uni-mainz.de While not a direct measure of cellular accumulation over time, this high affinity suggests that in a biological environment, ¹⁶⁶Ho-DOTMP would rapidly localize to bone surfaces.

Investigation of Receptor-Mediated or Non-Specific Uptake Pathways

The uptake of ¹⁶⁶Ho-DOTMP is not believed to be mediated by specific cellular receptors. Instead, the tetraphosphonate ligand, DOTMP, targets the hydroxyapatite crystals in the bone matrix. iaea.org This process is considered a non-specific, yet highly targeted, adsorption to the bone surface. The phosphonate (B1237965) groups in the DOTMP molecule chelate with the calcium ions in the hydroxyapatite structure, leading to the strong and stable accumulation of the radiopharmaceutical at sites of active bone turnover, such as bone metastases. iaea.org

The development of in vitro models using synthetic bone matrices or hydroxyapatite-coated plates helps in the comparative evaluation of the binding characteristics of new bone-seeking radiopharmaceuticals, providing insights into this non-cellular uptake mechanism. nih.govaltex.org

Subcellular Distribution and Retention Studies in Cellular Models

Detailed studies on the subcellular distribution of ¹⁶⁶Ho-DOTMP within specific cell organelles are scarce. Given that the primary localization of this radiopharmaceutical is extracellular, on the bone surface, significant internalization into bone cells (osteoblasts or osteoclasts) or cancer cells within the bone marrow is not the expected mechanism of action.

The therapeutic effect of ¹⁶⁶Ho-DOTMP is derived from the high-energy beta particles emitted by Holmium-166. tums.ac.ircore.ac.uk These beta particles have a tissue penetration range sufficient to irradiate and kill adjacent tumor cells within the bone marrow without the need for the radiopharmaceutical to be internalized by those cells. core.ac.uk Therefore, preclinical evaluations have focused more on the stability of the compound and its macroscopic and microscopic distribution within bone tissue rather than its subcellular localization. rdcthera.com

Comparative In Vitro Performance with Other Holmium-166 Conjugates or Radiopharmaceuticals

The in vitro performance of ¹⁶⁶Ho-DOTMP can be compared with other bone-seeking radiopharmaceuticals based on parameters like radiochemical purity, in vitro stability, and binding affinity to hydroxyapatite. ¹⁶⁶Ho-DOTMP has been shown to be a highly stable complex. tums.ac.irtums.ac.ir Studies have demonstrated that it maintains a high radiochemical purity (>97%) for up to 72 hours in both saline and human serum at physiological pH. tums.ac.ir This stability is a crucial factor for a therapeutic radiopharmaceutical, ensuring that the radionuclide remains chelated and is delivered to the target site.

In comparison to other phosphonate-based agents, DOTMP complexes generally show high stability and strong bone affinity. For example, a comparative evaluation of ¹⁵³Sm-labeled DOTA-conjugated bisphosphonate and ¹⁵³Sm-DOTMP showed that ¹⁵³Sm-DOTMP itself possessed optimal properties for a bone pain palliation agent. nih.gov While direct comparative in vitro cellular uptake studies are lacking, the high stability and bone-seeking nature of ¹⁶⁶Ho-DOTMP are well-documented.

Interactive Table: In Vitro Stability of ¹⁶⁶Ho-DOTMP

MediumTime (hours)Radiochemical Purity (%)Reference
Final Solution (pH ~7)72>97% tums.ac.ir
Human Serum (37 °C)72>97% tums.ac.ir
0.1 M HCl (pH ~2)48~73% tums.ac.ir

Interactive Table: Comparative Binding Affinity of Bone-Seeking Radiopharmaceuticals to Hydroxyapatite

RadiopharmaceuticalBinding to Hydroxyapatite (%)Reference
⁶⁸Ga-DOTP>83% uni-mainz.de
⁶⁸Ga-EDTMP>83% uni-mainz.de
⁶⁸Ga-NOTA-phosphonatesVariable (lower than DOTP/EDTMP) uni-mainz.de
¹⁵³Sm-DOTA-Bn-SCN-BPHigh nih.gov

Preclinical Evaluation of Dotmp Ho 166: in Vivo Animal Models

Preclinical Efficacy Studies in Animal Disease Models

Efficacy studies in relevant animal models are designed to determine if a therapeutic agent can produce its desired effect. For ¹⁶⁶Ho-DOTMP, these studies focus on its ability to treat diseases, particularly those involving bone, due to the phosphonate (B1237965) moiety's affinity for skeletal tissue.

Assessment of Therapeutic Response in Relevant Models (e.g., Tumor Growth Inhibition)

Animal models of cancer are fundamental for evaluating the therapeutic potential of radiopharmaceuticals. While specific studies focusing solely on ¹⁶⁶Ho-DOTMP for tumor growth inhibition are not extensively detailed in the provided search results, the broader application of ¹⁶⁶Ho-based agents in animal cancer models demonstrates significant therapeutic effects. For instance, intratumoral injections of radioactive ¹⁶⁶Ho microspheres in veterinary patients have resulted in mean tumor volume decreases of up to 83%. nih.gov This highlights the potent cytotoxic capability of the high-energy beta particles emitted by ¹⁶⁶Ho. nih.gov The principle of delivering a localized high dose of radiation to inhibit tumor growth is a cornerstone of its therapeutic strategy. nih.govnih.gov

Correlation of Radionuclide Uptake with Preclinical Therapeutic Outcomes

A direct correlation between the amount of radionuclide that accumulates in the target tissue and the resulting therapeutic effect is a key indicator of a successful radiopharmaceutical. For phosphonate-based agents like ¹⁶⁶Ho-DOTMP, there is a strong rationale for this correlation. Biodistribution studies in rats have shown that ¹⁶⁶Ho-DOTMP exhibits favorable selective skeletal uptake with rapid clearance from the blood and minimal accumulation in other non-target organs. researchgate.net This preferential accumulation in the bone ensures that the therapeutic dose of radiation is delivered specifically to the target sites, such as bone metastases. A positive relationship between the absorbed radiation dose in a tumor and the therapeutic response has been confirmed in studies using other ¹⁶⁶Ho-based therapies, suggesting a direct dose-response relationship. nih.govuu.nlfrontiersin.org The targeted delivery to the skeleton, as visualized in scintigraphic images of rats, underpins the anticipated therapeutic efficacy in bone-related pathologies. researchgate.net

Imaging Studies in Animal Models

The unique physical properties of Holmium-166 allow for multimodal imaging, providing invaluable information on the agent's distribution and dosimetry in vivo.

Single-Photon Emission Computed Tomography (SPECT) Imaging for Distribution Assessment

SPECT is a nuclear medicine imaging technique that allows for the three-dimensional visualization of a gamma-emitting radionuclide within the body. ¹⁶⁶Ho emits gamma rays (primarily at 80.57 keV) which can be used for SPECT imaging. nih.govnih.gov Preclinical studies in animal models, such as rats and pigs, have utilized SPECT to assess the biodistribution of ¹⁶⁶Ho-labeled compounds. researchgate.netnih.gov For ¹⁶⁶Ho-DOTMP, scintigraphic imaging in rats revealed rapid accumulation in the skeleton, particularly in the thigh bones, confirming its bone-targeting capability. researchgate.net This ability to image the distribution of ¹⁶⁶Ho-DOTMP is crucial for verifying its delivery to the intended target tissues and for performing dosimetry calculations. researchgate.net

Magnetic Resonance Imaging (MRI) Capabilities due to Paramagnetic Properties

Holmium is a lanthanide element and possesses strong paramagnetic properties. nih.govnih.gov This characteristic allows for its visualization using MRI, an imaging modality that does not involve ionizing radiation and offers excellent soft-tissue contrast. nih.gov The presence of holmium atoms significantly alters the local magnetic field, which can be detected by MRI. nih.gov This dual-modality imaging capability (SPECT and MRI) is a significant advantage of ¹⁶⁶Ho-based agents. nih.gov Preclinical animal studies have demonstrated the feasibility of using MRI to qualitatively and quantitatively assess the biodistribution of ¹⁶⁶Ho-labeled microspheres. nih.gov This enables high-resolution visualization of the agent's concentration within tissues, which is particularly useful for detailed anatomical localization. nih.govru.nl

Quantitative Imaging Methodologies for Preclinical Dosimetry

Accurate dosimetry, the calculation of the absorbed radiation dose by tissues, is essential for planning and evaluating radionuclide therapy. Quantitative imaging, using modalities like SPECT and MRI, provides the necessary data to perform these calculations. nih.govresearchgate.net

In preclinical settings, SPECT images can be used to quantify the amount of ¹⁶⁶Ho activity in different organs and tumors over time. researchgate.net This information is then used in dosimetry models to estimate the absorbed dose. However, challenges such as gamma camera dead time at high activities and scatter from high-energy gamma emissions need to be addressed for accurate quantification. researchgate.net

Quantitative MRI also offers a powerful tool for ¹⁶⁶Ho dosimetry. A linear relationship exists between the concentration of holmium and the change in MRI signal (specifically the T2* relaxation time). nih.gov By measuring this change, researchers can create detailed, high-resolution maps of the holmium concentration within the animal, which can then be used to calculate the absorbed radiation dose with high accuracy. nih.govru.nl This approach has been validated in preclinical models and provides a robust method for MRI-based dosimetry. nih.gov

Mechanistic Research of Dotmp Ho 166 Interactions at the Biological Interface

Elucidation of Bone-Seeking Mechanisms of Phosphonate (B1237965) Ligands

The ability of DOTMP Ho-166 to target bone tissue is primarily attributed to the phosphonate ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP). Phosphonates, and particularly bisphosphonates, are well-established bone-targeting agents due to their high affinity for hydroxyapatite (B223615), the primary mineral component of bone. nih.govnih.gov This affinity is a result of the P-C-P bond in bisphosphonates, which is structurally similar to the P-O-P bond in pyrophosphate, a naturally occurring molecule in the bone matrix. dovepress.com

The mechanism of binding involves the chelation of calcium ions on the surface of the hydroxyapatite crystals by the phosphonate groups. nih.gov This interaction leads to the strong adsorption of the phosphonate-containing molecule onto the bone surface. preprints.org Consequently, when the DOTMP ligand is complexed with the radioisotope Holmium-166, it effectively delivers the radioactive payload to the skeletal system. tums.ac.irdrugbank.com

Research has demonstrated that the accumulation of phosphonate-functionalized nanoparticles in bone is significantly favored over time. mdpi.com This bone-seeking property is crucial for therapeutic applications targeting bone and bone marrow, such as in the treatment of bone metastases. mdpi.com The strong and stable bond between the phosphonate ligand and hydroxyapatite ensures that the radiopharmaceutical remains localized in the target tissue, maximizing the therapeutic effect on bone lesions while minimizing radiation exposure to surrounding healthy tissues. snmjournals.org

Molecular Interactions with Biological Substrates and Components

The DOTMP ligand forms a kinetically inert and stable complex with the Holmium-166 radioisotope. snmjournals.org This stability is crucial to prevent the premature release of the radioactive holmium ion in the bloodstream, which could lead to undesirable accumulation in non-target organs. The complex exhibits excellent in vitro stability at physiological pH and in human serum. tums.ac.ir

Upon administration, the Ho-166-DOTMP complex circulates in the bloodstream and rapidly localizes to the bone surface. nih.gov The primary molecular interaction is the high-affinity binding of the phosphonate groups of the DOTMP ligand to the hydroxyapatite crystals of the bone matrix. nih.gov This interaction is the cornerstone of its bone-targeting capability.

Biodistribution studies in animal models have consistently shown a high and selective uptake of Ho-166-DOTMP in the skeleton, with rapid clearance of the unbound complex from the blood via the urinary system. tums.ac.irsnmjournals.org This results in minimal accumulation of radioactivity in non-target organs, a favorable characteristic for a targeted radiopharmaceutical. tums.ac.irmdpi.com The interaction with bone is not limited to healthy tissue; there is also significant uptake in areas of high bone turnover, such as metastatic bone lesions. nih.gov

Pathways of Intracellular Processing and Retention of the Radioconjugate

Following its accumulation on the bone surface, the subsequent intracellular pathways of Ho-166-DOTMP are less clearly defined in the available literature. For therapeutic agents targeting bone, the primary effect is often extracellular, with the radiation emitted by the radioisotope affecting cells in the immediate vicinity of the bone surface, including bone-forming osteoblasts and bone-resorbing osteoclasts, as well as cancer cells within bone metastases.

The beta particles emitted by Holmium-166 have a tissue penetration range that allows them to irradiate cells within the bone marrow from the bone surface. snmjournals.org This is a key mechanism for its use in myeloablative therapy. snmjournals.org

While the DOTMP ligand itself is designed for strong bone surface binding, some cellular uptake mechanisms for phosphonates have been proposed, particularly concerning osteoclasts. Osteoclasts can endocytose bisphosphonates, leading to the inhibition of their bone-resorbing activity. dovepress.com It is plausible that a similar mechanism could contribute to the internalization of the Ho-166-DOTMP complex by osteoclasts, leading to direct intracellular radiation exposure. However, the primary therapeutic action is generally considered to be the result of cross-fire radiation from the radioconjugate bound to the bone matrix. mdpi.com The long retention time of the complex on the bone surface ensures a sustained radiation dose to the target area. snmjournals.org

Comparative Analysis of Biological Targeting Mechanisms with Other Holmium-166 Radiopharmaceuticals

Several other chelating agents have been complexed with Holmium-166 for bone-targeting applications, allowing for a comparative analysis of their biological targeting mechanisms.

RadiopharmaceuticalChelating LigandKey Targeting Features
Ho-166-DOTMP 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acidForms a highly stable, kinetically inert complex with Ho-166. Shows high selective uptake in the skeleton with rapid blood clearance. tums.ac.irsnmjournals.org
Ho-166-EDTMP Ethylenediaminetetramethylene phosphonateAlso a bone-seeking agent, but studies in baboon models suggest it is inferior to 153Sm-EDTMP in terms of pharmacokinetics and skeletal localization. nih.gov
Ho-166-PDTMP 1,2-Propylenediaminetetra(methylenephosphonic acid)Demonstrates high radiochemical purity and stability. Animal studies show major accumulation in bone tissues. nih.gov
Ho-166-PAM PamidronateShows high uptake in bone surface and marrow. Comparative analysis suggests it has favorable characteristics for bone marrow ablative therapy compared to Ho-166-DOTMP. nih.gov
Ho-166-TTHMP Triethylenetetraminehexa(methylene phosphonic acid)Exhibits higher red marrow to most organ absorbed dose ratios compared to Ho-166-DOTMP, suggesting potentially better targeting for bone marrow ablation. nih.gov
Ho-166-microspheres Poly(L-lactic acid) microspheresUsed for radioembolization of liver tumors. Targeting is achieved by intra-arterial administration, leading to physical entrapment in the tumor vasculature. nih.gov

The choice of the chelating ligand significantly influences the in vivo behavior of the Holmium-166 radiopharmaceutical. While all the listed phosphonate-based agents leverage the affinity of the phosphonate groups for hydroxyapatite, subtle structural differences in the ligands can affect the stability of the complex, biodistribution, and clearance rates.

For instance, a comparative study of absorbed doses suggested that Ho-166-PAM and Ho-166-TTHMP might offer advantages over Ho-166-DOTMP for bone marrow ablation due to more favorable red marrow to organ absorbed dose ratios. nih.gov In contrast, Ho-166 complexed with microspheres relies on a completely different targeting mechanism—physical embolization—for treating liver malignancies, highlighting the versatility of Holmium-166 in targeted radionuclide therapy. nih.gov The selection of the appropriate ligand is therefore critical and is tailored to the specific clinical application.

Advanced Research Methodologies and Translational Research Concepts for Dotmp Ho 166

Development of Next-Generation DOTMP Analogs with Enhanced Preclinical Performance

The development of next-generation radiopharmaceuticals often involves creating analogs of an existing compound to improve its properties. In the context of DOTMP, this has focused less on modifying the DOTMP chelator itself and more on creating a "theranostic pair" by complexing DOTMP with different radionuclides. This approach allows for the use of a diagnostic analog to predict the behavior and dosimetry of the therapeutic agent, ¹⁶⁶Ho-DOTMP.

The core principle is to use the same targeting molecule (DOTMP), which has a high affinity for bone, but to label it with different radiometals suited for specific applications like PET or SPECT imaging. researchgate.netresearchgate.net These diagnostic analogs provide crucial preclinical data on biodistribution and pharmacokinetics that can be extrapolated to the therapeutic ¹⁶⁶Ho-DOTMP. iaea.org For instance, ¹⁵³Sm-DOTMP has been evaluated, showing no skeletal saturation at higher administered activities, a significant advantage over other phosphonate (B1237965) agents like EDTMP. researchgate.net

Key developments in this area include:

Indium-111-DOTMP ([¹¹¹In]-DOTMP): This complex has been developed for SPECT imaging and to serve as a dosimetric probe for therapeutic DOTMP analogs. researchgate.net Preclinical studies in rats have demonstrated its favorable selective skeletal uptake and rapid blood clearance, making it suitable for long-term skeletal SPECT studies to inform the dosimetry of its therapeutic counterparts. researchgate.net

Gallium-68-DOTMP ([⁶⁸Ga]-DOTMP): With the growing use of PET imaging, ⁶⁸Ga-labeled compounds are of high interest. The development of freeze-dried DOTMP kits for rapid and convenient labeling with ⁶⁸Ga represents a significant step towards providing a PET imaging analog for ¹⁶⁶Ho-DOTMP. ksri.kr This allows for high-resolution imaging to precisely locate bone metastases before therapy.

Bismuth-212-DOTMP ([²¹²Bi]-DOTMP): Research has also extended to alpha-emitting radionuclides. While therapeutic, studying analogs like ²¹²Bi-DOTMP provides insights into the targeting capabilities of the DOTMP ligand with different classes of radiometals. researchgate.net

These efforts create a versatile platform where the choice of radionuclide can be tailored to the specific need, whether it be diagnosis, dosimetry, or therapy, while maintaining the consistent bone-targeting performance of the DOTMP chelator.

Table 1: Properties of DOTMP Complexes with Different Radionuclides

Compound Radionuclide Primary Emission(s) Half-life Primary Application Key Preclinical Finding
¹⁶⁶Ho-DOTMP Holmium-166 Beta (β⁻), Gamma (γ) 26.8 hours Therapy, SPECT Imaging Delivers high-dose radiation specifically to the skeleton. researchgate.net
¹¹¹In-DOTMP Indium-111 Gamma (γ) 2.8 days SPECT Imaging, Dosimetry Probe Favorable selective skeletal uptake and rapid blood clearance. researchgate.net
⁶⁸Ga-DOTMP Gallium-68 Positron (β⁺) 68 minutes PET Imaging Can be prepared with high radiochemical purity from kits. ksri.kr
¹⁵³Sm-DOTMP Samarium-153 Beta (β⁻), Gamma (γ) 46.3 hours Therapy, SPECT Imaging No evidence of skeletal saturation at high doses. researchgate.net

| ²¹²Bi-DOTMP | Bismuth-212 | Alpha (α), Beta (β⁻) | 60.6 minutes | Targeted Alpha Therapy | Demonstrates inhomogeneous bone deposits, with high concentration in growth zones. researchgate.net |

Integration of Multi-Modality Imaging in Preclinical Research (e.g., SPECT/MRI/CT)

A significant advantage of Holmium-166 is its unique combination of physical properties that make it suitable for multiple imaging modalities. nih.govresearchgate.net This "trimodal" imaging capability is a powerful tool in preclinical research, allowing for a more comprehensive evaluation of the radiopharmaceutical's distribution and effect than is possible with most other therapeutic radionuclides. springermedizin.de

Single-Photon Emission Computed Tomography (SPECT): ¹⁶⁶Ho emits a gamma photon (81 keV) that, while having a relatively low yield (6.7%), is sufficient for SPECT imaging. nih.govnih.gov Preclinical SPECT studies are essential for visualizing the biodistribution of ¹⁶⁶Ho-DOTMP, confirming its localization in the skeleton, and quantifying its uptake in various organs over time. dntb.gov.uaresearchgate.net This quantitative data is the foundation for patient-specific dosimetry. nih.gov SPECT is often combined with CT (SPECT/CT) to provide anatomical context to the functional uptake data, allowing for more precise localization of the radiopharmaceutical in bone structures versus surrounding soft tissues. nih.gov

Magnetic Resonance Imaging (MRI): Holmium is one of the most paramagnetic elements. nih.govspringermedizin.de This property allows for the visualization of ¹⁶⁶Ho-PLLA-MS (microspheres for liver treatment) concentrations using MRI, which offers superior spatial resolution compared to SPECT. nih.govresearchgate.net While less documented specifically for the soluble ¹⁶⁶Ho-DOTMP complex, the principle remains. This capability can be leveraged in preclinical models to obtain high-resolution maps of the agent's distribution within the bone and bone marrow microenvironment. nih.gov

Computed Tomography (CT): Due to its high atomic number and density, holmium can also be visualized by X-ray CT. nih.govresearchgate.net This allows for the detection of the agent without the need for radioactivity, although the concentrations required are typically higher than those used for nuclear imaging. In preclinical settings, CT provides excellent anatomical detail of the bone, which can be fused with SPECT or MRI data for a complete picture. mpijournal.org

The integration of these modalities provides a synergistic view. SPECT/CT offers quantitative activity distribution with anatomical landmarks, while MRI can provide high-resolution details of uptake patterns. nih.gov This multi-modal approach was explored in preclinical studies with ¹⁶⁶Ho-microspheres, where a scout dose was used to predict the biodistribution of the therapeutic dose, demonstrating the power of using the same agent for both pre-treatment planning and therapy. nih.govnih.gov

Table 2: Role of Different Imaging Modalities in Preclinical ¹⁶⁶Ho-DOTMP Research

Imaging Modality Basis of Signal Information Provided Key Advantage in Preclinical Research
SPECT Gamma (γ) emission from ¹⁶⁶Ho Biodistribution, pharmacokinetics, organ uptake Quantitative data for dosimetry calculations. researchgate.netnih.gov
MRI Paramagnetism of holmium High-resolution localization, distribution within tissues Superior spatial resolution for detailed anatomical mapping of uptake. springermedizin.de
CT X-ray attenuation (high density) of holmium High-resolution anatomical structure Provides anatomical reference for SPECT/MRI data fusion. nih.govresearchgate.net

| SPECT/CT | Fused γ emission and X-ray data | Precise anatomical localization of radiopharmaceutical uptake | Combines functional quantitation with anatomical context. nih.gov |

Methodological Advancements in Preclinical Dosimetry and Microdosimetry

The primary goal of targeted radionuclide therapy is to deliver a cytotoxic radiation dose to the target tissue while minimizing the dose to healthy organs. nih.gov Preclinical dosimetry for ¹⁶⁶Ho-DOTMP has evolved from simplified calculations to sophisticated, imaging-based 3D models that provide a more accurate estimation of absorbed doses. nih.gov

Organ-Level Dosimetry (Macrodosimetry): The standard framework for calculating absorbed doses is the Medical Internal Radiation Dose (MIRD) schema. researchgate.net This method uses the cumulated activity (total number of disintegrations) in a source organ, derived from quantitative imaging, and combines it with "S-values" (absorbed dose in a target organ per disintegration in a source organ) to estimate the mean absorbed dose. researchgate.netsnmjournals.org Early preclinical and clinical studies with ¹⁶⁶Ho-DOTMP used gamma-camera imaging and whole-body counting to determine the residence times needed for MIRD calculations. researchgate.net A key challenge identified in these studies was the accurate estimation of the dose to the kidneys, as the agent is rapidly cleared through the urine. researchgate.net

3D Image-Based Dosimetry: A significant advancement is the move towards patient-specific, 3D dosimetry. nih.gov This involves using sequential SPECT/CT scans to create a 3D map of the radiopharmaceutical's distribution over time. This 3D data can then be used with dose-point kernel or Monte Carlo methods to calculate a 3D dose distribution map, or dose-volume histogram (DVH). nih.gov This approach accounts for the heterogeneous uptake of the radiopharmaceutical within an organ, providing a much more realistic picture of the dose distribution than a single average value. nih.gov

Microdosimetry: While macrodosimetry provides average doses to organs, microdosimetry examines dose deposition at the cellular and subcellular level. sckcen.be This is particularly important for bone-seeking agents like ¹⁶⁶Ho-DOTMP, where the target (cancer cells) and critical normal tissue (hematopoietic stem cells) are in close proximity within the bone marrow. The distribution of the radiopharmaceutical at the microscopic level is not uniform. wustl.edu ¹⁶⁶Ho-DOTMP localizes on bone surfaces, and the high-energy beta particles it emits travel a certain distance (maximum of 8.7 mm in soft tissue). nih.gov Microdosimetric models, often employing Monte Carlo simulations, are used to understand the radiation cross-fire effect from the bone surface to different regions of the marrow, helping to predict both therapeutic efficacy and potential marrow toxicity with greater accuracy. wustl.edu

Table 3: Comparison of Dosimetry Methodologies

Methodology Level of Analysis Input Data Output Key Application for ¹⁶⁶Ho-DOTMP
MIRD Schema Organ Cumulated activity from 2D/3D imaging, standard S-values Mean absorbed dose to organs Standardized estimation of organ doses, particularly for critical organs like kidneys and red marrow. researchgate.net
3D Image-Based Dosimetry Voxel (3D) Sequential quantitative SPECT/CT images Dose-volume histograms (DVHs), 3D dose maps Patient-specific dose planning, evaluating dose heterogeneity within tumors and organs. nih.gov

| Microdosimetry | Cellular/Subcellular | Microscopic distribution models, Monte Carlo simulation | Dose distributions at cellular level, cell survival probability | Predicting bone marrow toxicity by modeling dose from bone surface to marrow cells. sckcen.bewustl.edu |

Application of Computational Modeling and Simulation in Radiopharmaceutical Design and Evaluation

Computational modeling and simulation, particularly the Monte Carlo method, have become indispensable tools in the preclinical evaluation of radiopharmaceuticals. kne-publishing.com These techniques allow researchers to create realistic virtual models of anatomy and to simulate the transport of radiation through tissues, providing a level of detail that is impossible to achieve through direct measurement alone. wustl.edu

Monte Carlo Simulation for Dosimetry: Monte Carlo codes, such as Geant4 Application for Tomographic Emission (GATE) and Monte Carlo N-Particle (MCNP), are the gold standard for radiation transport simulation. kne-publishing.commui.ac.ir In the context of ¹⁶⁶Ho-DOTMP, these simulations are used to:

Calculate S-values: Generate highly accurate and specific S-values for different preclinical models (e.g., a rat model) or for patient-specific anatomies derived from CT scans.

Model Heterogeneous Uptake: Simulate the non-uniform distribution of ¹⁶⁶Ho-DOTMP on bone surfaces and calculate the resulting complex dose patterns in the surrounding bone marrow. wustl.edu This is crucial for understanding the relationship between uptake, dose, and biological effect.

Evaluate Imaging Systems: Simulate the performance of SPECT cameras for imaging ¹⁶⁶Ho, helping to optimize imaging protocols and reconstruction algorithms for better image quantification.

Pharmacokinetic (PK) Modeling: Computational models are used to analyze the biodistribution data obtained from imaging. Multi-compartment models can describe the uptake and clearance of ¹⁶⁶Ho-DOTMP from the blood and its accumulation and retention in target (bone) and non-target (kidney, liver) organs. researchgate.net These models are essential for accurately determining the residence times needed for dosimetry calculations.

Radiobiological Modeling: The ultimate goal is to predict a biological outcome from the calculated absorbed dose. Computational models can incorporate radiobiological principles to translate a dose-volume histogram into a prediction of tumor control probability (TCP) or normal tissue complication probability (NTCP). nih.gov Software packages like 3D-ID have been developed to integrate quantitative imaging (SPECT) with anatomical imaging (CT) and Monte Carlo dose calculations to perform this type of patient-specific, radiobiological modeling. nih.gov

These computational approaches enable a more profound preclinical evaluation, allowing for the optimization of radiopharmaceutical design and the development of more personalized treatment planning strategies long before clinical trials. nih.gov

Future Research Directions and Challenges in Dotmp Ho 166 Development

Exploration of Novel Preclinical Applications Beyond Current Paradigms

While ¹⁶⁶Ho-DOTMP is primarily recognized for its efficacy in targeting bone marrow, the therapeutic properties of Holmium-166 are being explored in a variety of other contexts. nih.govnih.gov These explorations provide a roadmap for potential new applications of the DOTMP chelate system beyond its current use. Research into other ¹⁶⁶Ho-based agents showcases the versatility of the radionuclide, suggesting that ¹⁶⁶Ho-DOTMP could be adapted for new therapeutic roles. nih.govresearchgate.net

Current preclinical and clinical research with other ¹⁶⁶Ho-labeled compounds includes:

Liver Malignancies : Holmium-166 labeled microspheres are used in selective internal radiation therapy (SIRT), also known as radioembolization, for treating liver tumors. nih.govnih.govopenmedscience.com

Hepatocellular Carcinoma (HCC) : ¹⁶⁶Ho-labeled chitosan (B1678972) has been investigated for treating HCC. nih.govresearchgate.net

Intratumoral Therapy : Direct injection of radioactive compounds is a promising area. ¹⁶⁶Ho has been formulated into biodegradable rods and injectable gels for treating solid tumors, such as in the head and neck. nih.govresearchgate.net

Melanoma : Peptides labeled with radiolanthanides like ¹⁶⁶Ho have been evaluated for targeted radionuclide therapy of melanoma. dntb.gov.ua

These expanding applications suggest future research could focus on adapting the ¹⁶⁶Ho-DOTMP construct. For example, modifying it for locoregional or intratumoral delivery could open up treatment possibilities for solid tumors, leveraging DOTMP's strong chelation properties to ensure the radionuclide remains localized at the target site. Further preclinical studies could investigate ¹⁶⁶Ho-DOTMP in models of different cancers that may not be bone-metastatic but could benefit from targeted beta-particle radiation. acs.org

Challenges in Achieving High Specific Activity for Targeted Applications

A critical factor for the efficacy of targeted radionuclide therapies is the specific activity of the radiopharmaceutical, which is the amount of radioactivity per unit mass of the compound. High specific activity is essential to deliver a therapeutic dose of radiation to the target cells without saturating them with the non-radioactive (or "cold") form of the compound.

The primary method for producing ¹⁶⁶Ho is through the neutron bombardment of stable Holmium-165 (¹⁶⁵Ho). nih.gov Since ¹⁶⁵Ho has a 100% natural abundance, this method is efficient and does not require costly isotopic purification. nih.govnih.gov However, this "carrier-added" production method results in a final product containing both radioactive ¹⁶⁶Ho and a significant amount of non-radioactive ¹⁶⁵Ho, leading to lower specific activity. tums.ac.ir

Challenges and research directions related to specific activity include:

Production Methods : Developing efficient methods to produce "no-carrier-added" (NCA) ¹⁶⁶Ho is a key challenge. One approach involves the neutron irradiation of Dysprosium-164 (¹⁶⁴Dy) to produce Dysprosium-166 (¹⁶⁶Dy), which then decays into ¹⁶⁶Ho. tums.ac.ir This indirect method can yield NCA ¹⁶⁶Ho with a significantly higher specific activity, but it involves complex chemical separation of holmium from the dysprosium target. tums.ac.ir

Impact on Therapy : For therapies that rely on specific receptor binding (e.g., peptide receptor radionuclide therapy), low specific activity can be a major limitation. The non-radioactive molecules compete with the radioactive ones for binding sites, reducing the therapeutic radiation dose delivered to the tumor.

Material Integrity : In the context of ¹⁶⁶Ho-microspheres, achieving high specific activity through prolonged neutron activation can pose challenges, such as gamma heating that may damage the integrity of thermally sensitive materials like PLLA microspheres. snmjournals.org

Future research must focus on optimizing and scaling up NCA ¹⁶⁶Ho production to make it more accessible for developing next-generation targeted therapies that require high specific activity for maximum efficacy. tums.ac.ir

ChallengeImplication for ¹⁶⁶Ho-DOTMPFuture Research Direction
Carrier-Added Production Lower specific activity due to presence of stable ¹⁶⁵Ho. tums.ac.irOptimize and scale up "no-carrier-added" (NCA) production via the ¹⁶⁶Dy/¹⁶⁶Ho generator system. tums.ac.ir
Receptor Saturation Reduced therapeutic efficacy for targeted applications due to competition from non-radioactive DOTMP.Development of NCA ¹⁶⁶Ho to maximize receptor binding of the radiolabeled agent. mpijournal.org
Complex Purification NCA production requires complex and costly chemical separation of ¹⁶⁶Ho from the dysprosium target material. tums.ac.irImprove separation techniques, such as extraction chromatography, to increase yield and purity of NCA ¹⁶⁶Ho. tums.ac.ir

Methodological Barriers in Quantitative Preclinical Imaging and Dosimetry

A significant advantage of ¹⁶⁶Ho is its emission of both therapeutic high-energy beta particles and imageable gamma photons, making it a "theranostic" radionuclide. nih.govnih.gov However, accurate quantitative imaging and dosimetry—calculating the absorbed radiation dose in tissues—present considerable methodological challenges. researchgate.netnih.gov

The primary barriers stem from the complex decay properties of ¹⁶⁶Ho:

Complex Energy Spectrum : ¹⁶⁶Ho emits gamma rays at multiple energies, but the main imaging peak at 81 keV is contaminated by scatter from higher-energy gamma emissions. researchgate.net This makes accurate quantification with gamma cameras difficult. researchgate.net

High Count Rates : The high activities used for therapy can saturate the gamma camera detector, a phenomenon known as dead time, which hampers the accuracy of dosimetry, especially shortly after administration. researchgate.net

Image Reconstruction : Accurate conversion of image counts into measured activity is a major challenge in the dosimetry workflow. rsc.org Different reconstruction methods can yield varying results, affecting dose estimation. researchgate.netresearchgate.net

Tissue Heterogeneity : Standard dosimetry models often assume uniform tissue density, which is not accurate, particularly in heterogeneous tissues like the lungs. This can lead to significant underestimation of the absorbed dose. mdpi.com

To overcome these barriers, researchers are exploring various strategies:

Scatter Subtraction Methods : Dual-energy window techniques are used to subtract the interference from scatter and bremsstrahlung events in images. nih.gov

Collimator Choice : Using medium- or high-energy collimators can improve image quality and make camera sensitivity less dependent on the distance from the source. researchgate.netnih.gov

Advanced Imaging and Software : The development of dedicated software and absolute quantification methods for SPECT reconstruction is an active area of research. researchgate.netresearchgate.net Additionally, the high density of holmium allows for the exploration of CT-based quantification as a high-resolution alternative to SPECT. nih.gov

Monte Carlo Simulations : These simulations provide a more accurate model for dosimetry by accounting for patient-specific anatomy and tissue density variations. mdpi.com

Reliable dosimetry is crucial for establishing dose-response relationships and personalizing therapy. nih.govmdpi.com Overcoming these imaging challenges is essential for the clinical translation and optimization of ¹⁶⁶Ho-based therapies. sckcen.be

BarrierDescriptionProposed Solution/Research Focus
Complex Gamma Spectrum The 81 keV imaging peak is contaminated by scatter from high-energy photons, reducing image quality and quantification accuracy. researchgate.netresearchgate.netDevelopment and validation of dual-energy window scatter subtraction methods. nih.gov
Gamma Camera Dead Time High therapeutic activities can saturate the detector, leading to inaccurate activity measurement. researchgate.netImaging at later time points when activity has decayed; developing correction factors for high count rates. researchgate.net
Dosimetry Models Standard organ-level models (MIRD) assume uniform activity distribution and tissue density, which is often inaccurate. mdpi.comUse of voxel-based dosimetry with Monte Carlo simulations; patient-specific modeling based on CT data. mdpi.com
Kidney Dose Estimation Significant discrepancies exist between different methods (ROI-based vs. clearance-based) for calculating kidney dose, a critical organ at risk. researchgate.netFurther evaluation of kidney dosimetry assumptions and development of more reliable methods. researchgate.net

Strategic Development Pathways for New Radiopharmaceutical Constructs Based on DOTMP Ho-166

The success of ¹⁶⁶Ho-DOTMP has paved the way for the strategic development of new and improved radiopharmaceutical constructs. Future strategies aim to enhance targeting specificity, improve therapeutic ratios, and broaden the range of treatable diseases.

Key development pathways include:

Alternative Chelators : While DOTMP is an effective chelator for holmium, research is ongoing to find ligands with even more favorable properties. For example, ¹⁶⁶Ho-PAM has been investigated as a potential agent for bone marrow ablative therapy, with some studies suggesting it may have characteristics superior to ¹⁶⁶Ho-DOTMP. nih.gov Comparing the biodistribution and absorbed dose ratios of new chelates against the benchmark of DOTMP is a critical step in this research. nih.gov

Bifunctional Constructs : A major avenue of development is the creation of bifunctional radiopharmaceuticals. This involves attaching the ¹⁶⁶Ho-DOTMP complex (or a similar chelating moiety) to a targeting vector, such as a monoclonal antibody or a peptide, that specifically recognizes and binds to cancer cells. nih.goviaea.org This approach could extend the use of ¹⁶⁶Ho to a wide variety of non-bony cancers by directing the radionuclide to specific tumor antigens. iaea.org

Theranostic Pairs : An alternative strategy involves using "theranostic pairs," where one radionuclide is used for imaging and a chemically similar but different therapeutic radionuclide is attached to the same targeting molecule. mpijournal.org While ¹⁶⁶Ho is itself theranostic, pairing a ¹⁶⁶Ho-labeled therapeutic agent with a diagnostic agent based on a different isotope could optimize imaging for treatment planning.

Novel Delivery Systems : Integrating ¹⁶⁶Ho-DOTMP into novel delivery systems, such as nanoparticles or biodegradable polymers, could enhance its therapeutic profile. dntb.gov.ua These systems can be designed for controlled release or to overcome biological barriers, improving tumor accumulation and retention while minimizing systemic toxicity.

The ultimate goal is to move towards more personalized medicine, where the choice of the radiopharmaceutical construct—the chelator, the targeting molecule, and the delivery system—is tailored to the specific characteristics of a patient's disease. nih.govsckcen.be

Table of Compound Names

Abbreviation/NameFull Name
¹⁶⁶Ho-DOTMPHolmium-166 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate (B1237965)
¹⁶⁶Ho-PAMHolmium-166 Pamidronate
¹⁶⁶Ho-TTHMPHolmium-166 Triethylene tetramine (B166960) hexa (methylene phosphonic acid)
¹⁵³Sm-EDTMPSamarium-153 Ethylenediaminetetramethylene phosphonate
¹⁶⁵HoHolmium-165 (stable isotope)
¹⁶⁶HoHolmium-166 (radioisotope)
¹⁶⁶DyDysprosium-166 (radioisotope)
PLLAPoly(L-lactic acid)
MIRDMedical Internal Radiation Dose
SPECTSingle-Photon Emission Computed Tomography
CTComputed Tomography
NCANo-Carrier-Added
SIRTSelective Internal Radiation Therapy
HCCHepatocellular Carcinoma

Q & A

Q. How to design preclinical biodistribution studies for Ho-166 DOTMP to assess skeletal targeting efficiency?

  • Methodological Answer : Use gamma scintigraphy or autoradiography in animal models (e.g., rodents or canines) to track Ho-166 uptake in bone marrow versus non-target tissues. Calibrate radiation dosimetry using Monte Carlo simulations to correlate localized dose delivery with histological bone marrow ablation metrics . Standardize protocols for intravenous administration and time-point sampling (e.g., 2, 24, 48 hours post-injection) to ensure reproducibility.

Q. What key parameters should be prioritized in dose optimization for Ho-166 DOTMP in clinical trials?

  • Methodological Answer : Balance therapeutic efficacy (e.g., tumoricidal radiation dose) with toxicity thresholds (e.g., bone marrow suppression). Use pharmacokinetic modeling to calculate the absorbed dose in skeletal lesions (e.g., via MIRD formalism) and validate with patient-specific SPECT/CT imaging . Phase I trials should escalate doses while monitoring hematological recovery (e.g., neutrophil/platelet counts) post-stem cell transplantation .

Q. How to ensure reproducibility in radiochemical synthesis and quality control of Ho-166 DOTMP?

  • Methodological Answer : Employ strict radiochemical purity checks (e.g., HPLC, TLC) to confirm >95% labeling efficiency. Monitor decay products (e.g., Ho-166’s 26.8-hour half-life) and sterility via endotoxin testing. Reference protocols from in vivo generator systems (e.g., Dy-166/Ho-166) for scalable production .

Q. What ethical considerations are critical when designing clinical trials for Ho-166 DOTMP in multiple myeloma?

  • Methodological Answer : Address risks of prolonged myelosuppression and secondary malignancies in informed consent documents. Use inclusion criteria aligned with NCT trials (e.g., refractory myeloma patients with adequate renal/hepatic function) and exclude those with pre-existing bone marrow disorders .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes in Ho-166 DOTMP clinical trials (e.g., terminated vs. completed studies)?

  • Methodological Answer : Analyze differences in trial design, such as melphalan dosing (140 mg/m² vs. 200 mg/m²) or conditioning regimens. For example, NCT00083564 (terminated) used Ho-166 DOTMP alone, while NCT0006234 (completed) combined it with stem cell transplantation, suggesting combinatorial approaches improve therapeutic indices . Conduct meta-analyses of survival rates (e.g., progression-free survival at 12 months) across trials to identify confounding variables.

Q. What strategies optimize the therapeutic ratio of Ho-166 DOTMP to minimize bone marrow toxicity while maximizing tumor ablation?

  • Methodological Answer : Explore fractionated dosing or adjunct cytoprotective agents (e.g., amifostine). Preclinical studies show that co-administering Ho-166 DOTMP with mesenchymal stem cells accelerates bone marrow repopulation post-ablation . Validate these approaches in xenograft models with human myeloma cell lines.

Q. How to validate Ho-166 DOTMP’s targeting efficiency across heterogeneous myeloma subtypes (e.g., osteolytic vs. osteosclerotic lesions)?

  • Methodological Answer : Use micro-CT or PET/CT with [18F]NaF to compare skeletal uptake patterns in patient-derived xenograft (PDX) models. Correlate spatial dose distribution with histopathological response metrics (e.g., tumor necrosis area) .

Q. What methodologies address long-term safety concerns, such as secondary malignancies or renal toxicity, in Ho-166 DOTMP-treated patients?

  • Methodological Answer : Implement longitudinal follow-up studies (e.g., 5–10 years post-trial) with whole-body MRI and serum biomarkers (e.g., creatinine, β2-microglobulin). Compare cohorts receiving Ho-166 DOTMP versus standard therapies to isolate radiation-specific risks .

Data Management and Analysis

Q. What standardized data collection frameworks are recommended for Ho-166 DOTMP pharmacokinetic studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Use electronic case report forms (eCRFs) to capture time-activity curves, organ dosimetry, and adverse events. Archive raw imaging data (e.g., DICOM files) in repositories like Cancer Imaging Archive .

Q. How to statistically analyze heterogeneous response data in Ho-166 DOTMP trials (e.g., mixed RECIST criteria and biochemical markers)?

  • Methodological Answer : Apply multivariate regression models to adjust for covariates (e.g., baseline tumor burden, prior therapies). Use Kaplan-Meier survival analysis with log-rank tests for time-to-event endpoints (e.g., overall survival) and Cox proportional hazards models for risk stratification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.